(R)-1-(4-Ethylphenyl)propan-1-amine
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Overview
Description
®-1-(4-Ethylphenyl)propan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of an amine group (-NH2) attached to a propan-1-amine backbone, with a 4-ethylphenyl substituent at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Ethylphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and nitroethane.
Formation of Nitroalkene: The first step involves the condensation of 4-ethylbenzaldehyde with nitroethane in the presence of a base, such as sodium ethoxide, to form the corresponding nitroalkene.
Reduction: The nitroalkene is then reduced to the amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
Industrial production of ®-1-(4-Ethylphenyl)propan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Ethylphenyl)propan-1-amine undergoes
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(1R)-1-(4-ethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
WMSACDMMOFHQIS-LLVKDONJSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](CC)N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)N |
Origin of Product |
United States |
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